molecular formula C13H26O2 B8321489 Ethyl 3-methyldecanoate

Ethyl 3-methyldecanoate

Cat. No. B8321489
M. Wt: 214.34 g/mol
InChI Key: FSCWTVVABUSMIQ-UHFFFAOYSA-N
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Patent
US04263459

Procedure details

The starting compound 3-methyl-undecanol (b.p.0.5 :105° C.) is prepared, in the same way as that described in Example 1 for the preparation of 3-methyldecanol, from hexanoic acid chloride and dimethylacrylic acid ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH:2]([CH2:6][CH2:7][CH2:8]CCCC)[CH2:3][CH2:4]O.C(Cl)(=O)CCCCC.[CH2:21]([O:23][C:24](=[O:29])[CH:25]=[C:26]([CH3:28])[CH3:27])[CH3:22]>>[CH2:21]([O:23][C:24](=[O:29])[CH2:25][CH:26]([CH3:28])[CH2:27][CH2:4][CH2:3][CH2:2][CH2:6][CH2:7][CH3:8])[CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCO)CCCCCCC
Name
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0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(CCCCCCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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